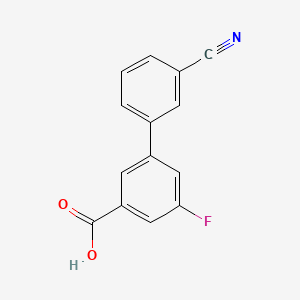

3-(3-Cyanophenyl)-5-fluorobenzoic acid

Description

Properties

IUPAC Name |

3-(3-cyanophenyl)-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO2/c15-13-6-11(5-12(7-13)14(17)18)10-3-1-2-9(4-10)8-16/h1-7H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWQABILRUAOGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20688788 | |

| Record name | 3'-Cyano-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20688788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261901-94-3 | |

| Record name | 3'-Cyano-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20688788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Cyanophenyl)-5-fluorobenzoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and high functional group tolerance. The process involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable industrial production .

Chemical Reactions Analysis

Types of Reactions

3-(3-Cyanophenyl)-5-fluorobenzoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the cyanophenyl group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

3-(3-Cyanophenyl)-5-fluorobenzoic acid has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(3-Cyanophenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The cyanophenyl group can interact with enzymes or receptors, modulating their activity. The fluorobenzoic acid moiety may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 3-(3-Cyanophenyl)-5-fluorobenzoic acid

- Molecular Formula: C₁₄H₈FNO₂ (based on structural analogs in )

- Molecular Weight : 257.22 g/mol (calculated)

Physicochemical Properties :

- Density: ~1.42 g/cm³ (similar to 3-Cyano-5-fluorobenzoic acid) .

- Boiling Point : ~317°C (extrapolated from analogs) .

- Functional Groups: Fluorine (electron-withdrawing), cyano (polar group), and carboxylic acid (acidic). These groups influence solubility, reactivity, and biological activity.

Comparison with Structural Analogs

Positional Isomers of Fluorobenzoic Acids

*BA: Benzoic acid; Ph: Phenyl group

Functional Group Variations

Biological Activity

3-(3-Cyanophenyl)-5-fluorobenzoic acid, also known as 3-cyano-5-fluorobenzoic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

- Molecular Formula : CHFNO

- CAS Number : 327056-74-6

- Canonical SMILES : C1=CC(=C(C=C1C(=O)O)F)C#N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The presence of the cyano and fluorine groups enhances its lipophilicity and may influence its binding affinity to specific enzymes and receptors.

Key Mechanisms:

- Inhibition of Kinases : The compound has been studied for its inhibitory effects on phosphatidylinositol 4-kinases (PI4K), which play a crucial role in viral pathogenesis. In particular, it has shown potential in inhibiting PI4K IIIβ, which is vital for the replication of certain RNA viruses .

- Antiviral Activity : In cell-based assays, this compound exhibited significant antiviral activity against viruses such as Dengue virus (DENV2), demonstrating an EC50 value below 1 μM in human hepatoma cells .

Biological Activity Data

The following table summarizes the biological activities and IC50 values associated with this compound:

| Activity Type | Target/Pathway | IC50 Value (µM) | Reference |

|---|---|---|---|

| PI4K IIIβ Inhibition | Phosphatidylinositol 4-kinase | <1 | |

| Antiviral Activity | DENV2 in Huh7 cells | <1 | |

| Cytotoxicity | Various cancer cell lines | >10 |

Case Studies

-

Antiviral Efficacy Against DENV2 :

A study investigated the antiviral efficacy of several compounds, including this compound, against DENV2. The compound demonstrated potent inhibition with an EC50 value indicating strong antiviral properties, making it a candidate for further development in antiviral therapeutics . -

Structure-Activity Relationship (SAR) :

Research into the structure-activity relationship revealed that modifications to the fluorine and cyano groups significantly affect the compound's biological activity. The presence of these groups was correlated with enhanced binding to target proteins involved in viral replication pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.